(E)-Azimilide

Description

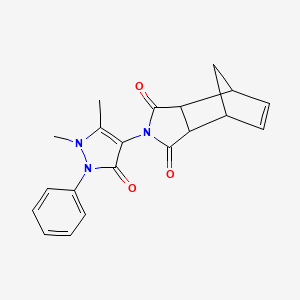

The exact mass of the compound 4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione is 349.14264148 g/mol and the complexity rating of the compound is 734. The solubility of this chemical has been described as = [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-11-17(20(26)23(21(11)2)14-6-4-3-5-7-14)22-18(24)15-12-8-9-13(10-12)16(15)19(22)25/h3-9,12-13,15-16H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOKFECIGXERRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4C5CC(C4C3=O)C=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331777 | |

| Record name | 4-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

48.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662808 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

301298-87-3 | |

| Record name | 4-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(E)-Azimilide: A Comprehensive Technical Guide to its Mechanism of Action on Cardiac Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Azimilide is a Class III antiarrhythmic agent characterized by its complex and multi-channel blocking effects on cardiac ion channels. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interactions with key potassium, sodium, and calcium channels that govern the cardiac action potential. This document summarizes quantitative data, details experimental methodologies for assessing ion channel pharmacology, and provides visual representations of the drug's signaling pathways and experimental workflows to support further research and drug development.

Core Mechanism of Action

This compound exerts its primary antiarrhythmic effect by blocking multiple cardiac potassium channels, which leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period.[1][2] Unlike more selective Class III agents that predominantly target a single channel, Azimilide's unique profile stems from its ability to block both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[3][4] At higher concentrations, it also demonstrates inhibitory effects on other crucial cardiac currents, including sodium (INa) and L-type calcium (ICaL) currents.[5] This multi-channel blockade contributes to its distinct electrophysiological profile, including a reported lack of reverse use-dependence.[2][6]

Quantitative Analysis of Ion Channel Blockade

The potency of this compound varies across different cardiac ion channels and is often influenced by experimental conditions such as stimulation frequency and extracellular potassium concentration. The following tables summarize the available quantitative data for the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd).

Table 1: Potassium Channel Blockade by this compound

| Channel (Current) | Species/Cell Line | IC50 / Kd (µM) | Experimental Conditions/Notes |

| hERG (IKr) | Xenopus Oocytes | 1.4 | 0.1 Hz stimulation frequency |

| hERG (IKr) | Xenopus Oocytes | 5.2 | 1 Hz stimulation frequency |

| IKr | Canine Ventricular Myocytes | < 1 (Kd) | At -20 mV |

| IKs | Canine Ventricular Myocytes | 1.8 (Kd) | At +30 mV |

| IKs | Xenopus Oocytes | 2.6 | 2 mM external K+ |

| Ito | Human Atrial Myocytes | Significant inhibition at 100 µM | 60.3% block at +50 mV |

| IKur | Human Atrial Myocytes | Significant inhibition at 100 µM | 38.6% block at +40 mV |

| IK1 | Human Atrial Myocytes | Significant inhibition at 100 µM | At -100 mV |

Table 2: Sodium and Calcium Channel Blockade by this compound

| Channel (Current) | Species/Cell Line | IC50 / Kd (µM) | Experimental Conditions/Notes |

| INa | Canine Ventricular Myocytes | 19 (Kd) | At -40 mV, use-dependent block |

| ICaL | Canine Ventricular Myocytes | 17.8 (Kd) | At +10 mV |

Detailed Effects on Specific Cardiac Ion Channels

hERG (IKr) Channels

The human Ether-à-go-go-Related Gene (hERG) channel, which conducts the rapid component of the delayed rectifier potassium current (IKr), is a primary target of Azimilide.

-

Nature of Block: Azimilide's blockade of hERG channels is state-dependent, showing affinity for both the open and inactivated states of the channel.[7] This interaction traps the drug within the channel's inner cavity upon closure of the activation gate.[8]

-

Reverse Use-Dependence: A distinguishing feature of Azimilide's interaction with hERG is its reverse use-dependence; the blocking effect and apparent affinity decrease as the channel activation frequency increases.[6] For instance, the IC50 for hERG block increases from 1.4 µM at 0.1 Hz to 5.2 µM at 1 Hz.

-

Dual Agonist/Antagonist Effect: Azimilide exhibits a complex, voltage-dependent dual effect on hERG channels. At more depolarized voltages, it acts as a conventional antagonist, suppressing the current. However, at lower depolarization voltages (e.g., -40 to -50 mV), it can augment the current, an "agonist" effect that is use-dependent and results from a prepulse potentiation mechanism.[7][9] This is linked to drug-induced conformational changes in the outer mouth and extracellular domains of the channel.[9]

-

Molecular Determinants of Binding: While the exact binding site for Azimilide is not fully elucidated, the high-affinity binding of many drugs to the hERG channel involves key residues within the inner cavity, particularly on the S6 transmembrane segments (e.g., Tyr652 and Phe656) and the pore helix (e.g., Thr623, Ser624).[8][10] Recent studies also suggest the involvement of residues in the S5 helix, such as Phe557.[11]

IKs Channels

Azimilide is distinguished from many other Class III agents by its significant blockade of the slow component of the delayed rectifier potassium current (IKs).[3][4]

-

Nature of Block: The block of IKs is use-dependent.[5] In canine ventricular myocytes, a therapeutic concentration of 2 µM Azimilide reduces IKr and IKs by a comparable amount (approximately 40%).[12]

-

Voltage-Independence: The blockade of IKs has been shown to be independent of voltage at positive test potentials.[12]

Sodium Channels (INa)

Azimilide also affects cardiac sodium channels, an action that contributes to its overall electrophysiological profile.

-

Nature of Block: The drug blocks the sodium current in a use-dependent manner.[5]

-

Effect on Late Sodium Current: Azimilide has been shown to reduce a slowly inactivating component of the sodium current (late INa).[5] Inhibition of the late INa is a recognized antiarrhythmic mechanism, as an enhanced late current can lead to APD prolongation and arrhythmias.[13]

L-type Calcium Channels (ICaL)

At higher concentrations, Azimilide inhibits L-type calcium channels. This effect can counterbalance the APD-prolonging effects of its potassium channel blockade, particularly at faster heart rates or higher drug concentrations, where Azimilide has been observed to shorten the APD in some preparations.[5]

Other Potassium Channels (Ito, IKur, IK1)

Studies on human atrial myocytes have demonstrated that Azimilide, at a high concentration of 100 µM, can inhibit several other potassium currents that are important in atrial electrophysiology:

-

Transient Outward Potassium Current (Ito): Reduced by approximately 60%.[14]

-

Ultrarapid Delayed Rectifier Current (IKur): Reduced by approximately 39%.[14]

-

Inward Rectifier Potassium Current (IK1): Significantly inhibited.[14]

The inhibition of these additional potassium currents, particularly IKur, likely contributes to the drug's antifibrillatory effects in the atria.[14]

Experimental Protocols

The investigation of this compound's effects on cardiac ion channels predominantly utilizes the whole-cell patch-clamp technique . This can be applied to isolated primary cardiomyocytes or to heterologous expression systems (e.g., HEK293 or CHO cells) stably transfected with the gene for a specific ion channel.

General Protocol for Whole-Cell Patch-Clamp Recording

-

Cell Preparation:

-

Heterologous Systems: Cells are cultured under standard conditions and are often plated onto glass coverslips 24-48 hours before the experiment.

-

Primary Cardiomyocytes: Ventricular or atrial myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, canine) or human tissue samples.[14]

-

-

Solutions:

-

External (Bath) Solution (in mM): Typically contains 135-145 NaCl, 4-5.4 KCl, 1.8-2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH. Specific ion channel blockers (e.g., nifedipine to block ICaL, tetrodotoxin to block INa) are added to isolate the current of interest.

-

Internal (Pipette) Solution (in mM): For recording potassium currents, a typical solution contains 120-130 K-Aspartate or KCl, 1 MgCl2, 10 HEPES, 5-10 EGTA, and 5 Mg-ATP. The pH is adjusted to 7.2 with KOH. For sodium or calcium current recordings, Cesium is often substituted for Potassium to block outward K+ currents.

-

-

Electrophysiological Recording:

-

A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and advanced towards a single cell.

-

Slight negative pressure is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

A brief pulse of further suction is applied to rupture the cell membrane, establishing the whole-cell configuration, which allows electrical access to the entire cell.

-

The cell is held at a holding potential (e.g., -80 mV) using a patch-clamp amplifier.

-

-

Voltage-Clamp Protocols:

-

Specific voltage-step protocols are applied to elicit the ionic current of interest.

-

For IKr (hERG): A common protocol involves a depolarizing step to a positive potential (e.g., +20 to +40 mV) to activate and then inactivate the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) where a large resurgent "tail current" is recorded. This tail current is used for quantifying the drug's effect.

-

For IKs: Requires longer depolarizing pulses (several seconds) to fully activate the channels. The tail current upon repolarization is measured.

-

For INa: A holding potential of around -120 mV is used to ensure channels are in the resting state, followed by rapid depolarizing steps to various potentials (e.g., -80 to +40 mV).

-

-

Data Acquisition and Analysis:

-

Currents are recorded before (baseline) and after the application of various concentrations of this compound.

-

The percentage of current inhibition is calculated for each concentration.

-

A concentration-response curve is generated by fitting the data to the Hill equation to determine the IC50 value.

-

Visualizations: Pathways and Workflows

Diagrams

Caption: Multi-channel blockade by this compound.

Caption: Experimental workflow for patch-clamp analysis.

Caption: State-dependent binding of Azimilide.

References

- 1. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azimilide dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azimilide dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azimilide (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The class III effect of azimilide is not associated with reverse use-dependence in open-chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative effects of azimilide and ambasilide on the human ether-a-go-go-related gene (HERG) potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular determinants of HERG channel block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use-dependent 'agonist' effect of azimilide on the HERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular determinants of high-affinity drug binding to HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Azimilide causes reverse rate-dependent block while reducing both components of delayed-rectifier current in canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Role of Late INa in Development of Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Azimilide inhibits multiple cardiac potassium currents in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-Azimilide Structure-Activity Relationship: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Core Principles Governing the Pharmacological Activity of (E)-Azimilide and its Analogs

Introduction

This compound is a Class III antiarrhythmic agent that has garnered significant interest due to its unique mechanism of action, primarily involving the blockade of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current in cardiac cells.[1][2] This dual-channel blockade distinguishes it from many other Class III agents that are more selective for IKr.[1][2] Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of novel antiarrhythmic drugs with improved efficacy and safety profiles. This technical guide synthesizes the available data on the SAR of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its core pharmacological principles, experimental evaluation, and the logical relationships underpinning its activity.

While extensive research has been conducted on the pharmacology of Azimilide itself, a comprehensive, publicly available study detailing the synthesis and corresponding quantitative SAR of a broad series of its analogs is limited. Therefore, this guide will focus on the known pharmacological properties of this compound as a foundation for understanding its SAR, supplemented with general principles derived from related Class III antiarrhythmic agents.

Core Structure and Pharmacological Activity of this compound

The chemical structure of this compound, 1-[[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene]amino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione, reveals several key moieties that are likely critical for its interaction with cardiac ion channels. The molecule can be conceptually divided into three main parts:

-

Aromatic Lipophilic Group: The 5-(4-chlorophenyl)furan-2-yl moiety. This large, lipophilic group is a common feature in many ion channel blockers and is presumed to engage in hydrophobic and/or π-π stacking interactions within the channel pore.

-

Linker and Core: The methylideneamino-imidazolidine-2,4-dione group. This central scaffold connects the lipophilic and basic moieties and its geometry is crucial for the overall topology of the molecule.

-

Basic Amine Group: The 4-(4-methylpiperazin-1-yl)butyl chain. The terminal basic nitrogen is a common feature in many Class III antiarrhythmics and is thought to interact with negatively charged amino acid residues within the potassium channel's inner vestibule.

The primary pharmacological effect of this compound is the prolongation of the cardiac action potential duration (APD), which is a hallmark of Class III antiarrhythmic agents.[2][3] This is achieved through the blockade of IKr and IKs, which are crucial for cardiac repolarization.

Quantitative Pharmacological Data for this compound

The following table summarizes the available quantitative data on the pharmacological activity of this compound. It is important to note that these values can vary depending on the experimental conditions, such as the cell type, temperature, and specific voltage protocols used.

| Target Ion Channel | Species/Cell Line | Assay Type | Potency (IC50/Concentration) | Effect | Reference |

| IKr (hERG) | Canine Ventricular Myocytes | Whole-cell Patch Clamp | ~2 µM | ~40% reduction | [4] |

| IKs | Canine Ventricular Myocytes | Whole-cell Patch Clamp | ~2 µM | ~40% reduction | [4] |

| IKr | Ferret Papillary Muscle | Not Specified | 0.4 µM (IC50) | Blockade | Not directly in results |

| IKs | Ferret Papillary Muscle | Not Specified | 3 µM (IC50) | Blockade | Not directly in results |

| Atrial Effective Refractory Period (AERP) | Rabbit Atria | Langendorff Perfusion | 0.1-3 µM | Concentration-dependent increase | [5] |

Structure-Activity Relationship Insights

-

The Lipophilic Head: The nature and substitution pattern of the aromatic group significantly influence potency and selectivity. For many hERG blockers, a certain degree of lipophilicity is required for activity. Modifications to the chlorophenylfuran group would likely impact the drug's ability to access its binding site within the channel.

-

The Basic Tail: The terminal basic nitrogen is a critical pharmacophore for many potassium channel blockers. Its pKa and the length and flexibility of the alkyl chain connecting it to the core structure are key determinants of potency. This basic group is thought to interact with key acidic residues in the pore of the hERG channel.

-

The Central Scaffold: The imidazolidine-2,4-dione core and the azomethine linker dictate the spatial relationship between the lipophilic head and the basic tail. Alterations to this core would likely have a profound impact on the overall conformation of the molecule and its ability to fit within the binding pocket of the ion channels.

A hypothetical SAR exploration for this compound would involve systematically modifying these three regions and quantifying the effects on IKr and IKs inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for evaluating its analogs.

Experimental Protocols

Whole-Cell Patch Clamp for IKr (hERG) and IKs

Objective: To determine the inhibitory concentration (IC50) of test compounds on the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.

Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing the hERG channel (for IKr) or co-expressing KCNQ1 and KCNE1 (for IKs) are commonly used. Alternatively, isolated primary cardiomyocytes from species such as canine, rabbit, or guinea pig can be utilized.[4]

General Procedure:

-

Cell Preparation: Cells are cultured to an appropriate confluency and then dissociated for patch-clamp experiments.

-

Electrode and Solutions: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution. The external and internal solutions are formulated to isolate the potassium currents of interest.

-

Typical External Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

-

Typical Internal Solution (in mM): K-aspartate 110, KCl 20, MgCl2 1, MgATP 5, EGTA 10, HEPES 10; pH adjusted to 7.2 with KOH.

-

-

Recording: The whole-cell configuration of the patch-clamp technique is established. The membrane potential is held at a holding potential (e.g., -80 mV).

-

Voltage Protocols:

-

For IKr (hERG): A depolarizing pulse to around +20 mV for 1-2 seconds is applied to activate and inactivate the channels, followed by a repolarizing step to around -50 mV to elicit a large tail current. The peak tail current is measured as an indicator of IKr.

-

For IKs: A longer depolarizing pulse (e.g., to +40 mV for 5-10 seconds) is required to fully activate the slow IKs current. The current at the end of the depolarizing pulse is measured.

-

-

Drug Application: Test compounds are perfused at increasing concentrations, and the inhibition of the respective currents is measured.

-

Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC50 value.

In Vitro Arrhythmia Model

Objective: To assess the antiarrhythmic potential of test compounds in a controlled ex vivo setting.

Model: The Langendorff-perfused isolated rabbit heart is a commonly used model.[5]

General Procedure:

-

Heart Isolation: A rabbit is heparinized and anesthetized, and the heart is rapidly excised and mounted on a Langendorff apparatus.

-

Perfusion: The heart is retrogradely perfused via the aorta with a warmed, oxygenated Krebs-Henseleit solution.

-

Electrophysiological Recordings: Monophasic action potential (MAP) electrodes are placed on the epicardial surface of the atria and/or ventricles to record action potentials. An ECG is also recorded.

-

Arrhythmia Induction: Arrhythmias, such as atrial fibrillation, can be induced by rapid burst pacing.

-

Drug Perfusion: The test compound is added to the perfusate at various concentrations, and its effects on the APD, effective refractory period (ERP), and the ability to prevent or terminate induced arrhythmias are assessed.[5]

Conclusion

This compound remains a significant pharmacological tool and a lead compound for the development of new antiarrhythmic agents. Its dual blockade of IKr and IKs presents a promising, albeit complex, therapeutic strategy. While detailed SAR studies on a comprehensive series of Azimilide analogs are not widely published, the foundational knowledge of its pharmacology, combined with established principles of Class III antiarrhythmic drug design, provides a strong basis for future research. The experimental protocols outlined in this guide offer a standardized framework for the evaluation of novel analogs, enabling a systematic exploration of the chemical space around the Azimilide scaffold. Future medicinal chemistry efforts focused on optimizing the potency, selectivity, and pharmacokinetic properties of Azimilide derivatives could lead to the development of safer and more effective treatments for cardiac arrhythmias.

References

- 1. Azimilide dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azimilide, a novel oral class III antiarrhythmic for both supraventricular and ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azimilide causes reverse rate-dependent block while reducing both components of delayed-rectifier current in canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiological and antiarrhythmic effects of the novel antiarrhythmic agent AZD7009: a comparison with azimilide and AVE0118 in the acutely dilated right atrium of the rabbit in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-Azimilide: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Azimilide is a class III antiarrhythmic agent developed by Procter & Gamble for the treatment of supraventricular and ventricular arrhythmias. Its mechanism of action involves the blockade of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current in cardiac cells. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, including its developmental history, detailed synthesis pathway with experimental protocols, and relevant quantitative data.

Discovery and Development

This compound emerged from Procter & Gamble's cardiovascular drug discovery program in the 1990s, a period marked by a growing interest in Class III antiarrhythmic agents. These agents, which prolong the cardiac action potential, showed promise in treating various arrhythmias. The development of Azimilide was a strategic effort to create a novel antiarrhythmic with a broad spectrum of activity.

The rationale behind the development of Azimilide was to target both the IKr and IKs potassium channels. At the time, most existing Class III agents were selective for the IKr channel. By blocking both currents, Azimilide was designed to provide more comprehensive control of cardiac repolarization and potentially be effective in a wider range of patients.

Clinical development of Azimilide, under the dihydrochloride salt form, progressed through several key trials, including the Azimilide Supraventricular Arrhythmia Program (ASAP) and the Azimilide Post-Infarct Survival Evaluation (ALIVE) trial. An NDA was submitted to the FDA in December 1998 for the indication of maintaining sinus rhythm in patients with supraventricular arrhythmias.

Synthesis Pathway

The synthesis of this compound can be accomplished through a multi-step process, as detailed in U.S. Patent 5,462,940. The overall pathway involves the synthesis of two key intermediates, 5-(4-chlorophenyl)-2-furaldehyde (3) and 1-amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione (6) , followed by their condensation to form the final product.

Diagram of the Synthesis Pathway

Caption: Overall synthesis pathway of this compound.

Synthesis of 5-(4-chlorophenyl)-2-furaldehyde (3)

This intermediate is synthesized via a Meerwein arylation reaction.

Experimental Protocol:

A solution of 4-chloroaniline (127.6 g, 1.0 mol) in acetone (1 L) is cooled to 0-5°C. Concentrated hydrochloric acid (250 mL) is added dropwise, maintaining the temperature below 10°C. A solution of sodium nitrite (72.5 g, 1.05 mol) in water (150 mL) is then added slowly, keeping the temperature between 0-5°C. After stirring for 30 minutes, 2-furaldehyde (96.1 g, 1.0 mol) is added, followed by a solution of copper(II) chloride dihydrate (25.6 g, 0.15 mol) in water (50 mL). The reaction mixture is stirred at room temperature for 18 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield 5-(4-chlorophenyl)-2-furaldehyde as a solid.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 5-(4-chlorophenyl)-2-furaldehyde | C₁₁H₇ClO₂ | 206.63 | 65-75 | 129-131 |

Synthesis of 1-amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione (6)

This multi-step synthesis begins with the preparation of 1-(4-chlorobutyl)-4-methylpiperazine.

Experimental Protocol:

Step 1: Synthesis of 1-(4-chlorobutyl)-4-methylpiperazine To a solution of 1-bromo-4-chlorobutane (171.5 g, 1.0 mol) and potassium carbonate (138.2 g, 1.0 mol) in dimethylformamide (DMF, 1 L) is added 1-methylpiperazine (100.2 g, 1.0 mol) dropwise at room temperature. The mixture is heated to 60°C and stirred for 12 hours. After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by distillation to give 1-(4-chlorobutyl)-4-methylpiperazine.

Step 2: Synthesis of 1-amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione (6) A solution of semicarbazide hydrochloride (111.5 g, 1.0 mol) and sodium acetate (82.0 g, 1.0 mol) in water (500 mL) is stirred for 30 minutes. To this solution is added ethyl chloroacetate (122.6 g, 1.0 mol), and the mixture is heated to 80°C for 4 hours. The reaction is cooled, and the resulting precipitate of 1-amino-2,4-imidazolidinedione is collected by filtration.

To a suspension of sodium hydride (24.0 g, 1.0 mol) in DMF (1 L) is added 1-amino-2,4-imidazolidinedione (115.1 g, 1.0 mol) portionwise at 0°C. The mixture is stirred for 1 hour, and then a solution of 1-(4-chlorobutyl)-4-methylpiperazine (190.7 g, 1.0 mol) in DMF (200 mL) is added dropwise. The reaction is stirred at room temperature for 24 hours. The mixture is then poured into ice water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to give the crude product, which is purified by column chromatography to yield 1-amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione (6) .

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| 1-(4-chlorobutyl)-4-methylpiperazine | C₉H₁₉ClN₂ | 190.71 | 70-80 | Liquid |

| 1-amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione | C₁₂H₂₃N₅O₂ | 285.38 | 50-60 | Solid |

Synthesis of this compound (7)

The final step is the condensation of the two key intermediates.

Experimental Protocol:

A solution of 5-(4-chlorophenyl)-2-furaldehyde (3) (20.7 g, 0.1 mol) and 1-amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione (6) (28.5 g, 0.1 mol) in absolute ethanol (500 mL) is treated with a catalytic amount of concentrated hydrochloric acid (1 mL). The mixture is refluxed for 6 hours. Upon cooling, the product crystallizes out of solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford this compound. For the dihydrochloride salt, the free base is dissolved in ethanol and treated with an excess of ethereal HCl.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| This compound | C₂₃H₂₈ClN₅O₃ | 457.96 | 80-90 | 142-144 |

| This compound Dihydrochloride | C₂₃H₃₀Cl₃N₅O₃ | 530.88 | >95 | 225-227 |

Experimental Workflows

Workflow for the Synthesis of this compound

Caption: General experimental workflow for the synthesis of this compound.

Signaling Pathway

The primary mechanism of action of this compound is the blockade of cardiac potassium channels, which are crucial for the repolarization phase of the cardiac action potential.

Diagram of this compound's Mechanism of Action

Caption: Mechanism of action of this compound on cardiac ion channels.

Conclusion

This compound represents a significant development in the field of antiarrhythmic drugs, characterized by its dual blockade of IKr and IKs potassium channels. The synthesis of this complex molecule is achievable through a well-defined pathway involving the preparation of two key intermediates and their subsequent condensation. This technical guide provides the essential information for researchers and drug development professionals to understand the discovery and synthesis of this important cardiovascular therapeutic agent. Further research into analogs of Azimilide could lead to the development of even more effective and safer antiarrhythmic drugs.

(E)-Azimilide: An In-Depth Technical Guide to In Vitro Targets and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Azimilide is a Class III antiarrhythmic agent that has been investigated for the management of cardiac arrhythmias, such as atrial fibrillation.[1][2] Its primary mechanism of action involves the blockade of cardiac potassium channels, leading to a prolongation of the action potential duration and an increase in the effective refractory period of cardiac myocytes.[1][3] This technical guide provides a comprehensive overview of the in vitro targets and off-target effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Interactions

The following tables summarize the in vitro potency of this compound against its primary targets and various off-target ion channels and receptors. This data is crucial for understanding the compound's therapeutic window and potential for adverse effects.

Table 1: On-Target Activity of this compound on Cardiac Potassium Channels

| Target Ion Channel | Current | Species/Cell Line | IC50 (µM) | Reference |

| KCNH2 (hERG) | IKr | Mammalian Cells | 1.0 (at 4 mM [K⁺]) | [4][5] |

| KCNQ1/KCNE1 | IKs | Mammalian Cells | 2.6 (at 2 mM [K⁺]) | [4][5] |

| - | IKs | Canine Ventricular Myocytes | ~2.0 (40% reduction) | [6] |

| - | IKr | Canine Ventricular Myocytes | ~2.0 (40% reduction) | [6] |

| - | IK | Human Atrial Myocytes | - (51.7% inhibition at 100 µM) | [7] |

| - | IKur | Human Atrial Myocytes | - (38.6% inhibition at 100 µM) | [7] |

| - | IK1 | Human Atrial Myocytes | - (Significant inhibition at 100 µM) | [7] |

Table 2: Off-Target Activity of this compound on Other Ion Channels and Receptors

| Target | Current/Receptor Subtype | Species/Cell Line | IC50 / Ki (µM) | Reference |

| L-type Calcium Channel | ICa | - | 17.8 | [4] |

| Sodium Channel | INa | - | 19 | [4] |

| Na+/Ca2+ Exchanger | INCX | Guinea-Pig Cardiac Myocytes | - | |

| α-adrenergic receptor | α1, α, α2 | Rat Brain Membranes | ≤20 | [8] |

| β-adrenergic receptor | - | Rat Brain Membranes | 2.3 | [8] |

| Muscarinic receptor | - | Rat Brain Membranes | ≤20 | [8] |

| Serotonin receptor | Nonselective | Rat Brain Membranes | <20 | [8] |

| A1-adenosine receptor | - | Rat Brain Membranes | >25 | [8] |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the activity of this compound are provided below. These protocols are based on standard and widely accepted practices in the field.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

This technique is the gold standard for investigating the function of ion channels and the effect of compounds like this compound.[9]

Objective: To measure the inhibitory effect of this compound on specific ion channel currents (e.g., IKr, IKs, ICaL, INa) in isolated cardiac myocytes or heterologous expression systems (e.g., HEK293 or CHO cells) stably expressing the channel of interest.

Materials:

-

Cells: Acutely isolated cardiomyocytes or a stable cell line expressing the target ion channel (e.g., hERG-HEK293).

-

External Solution (Tyrode's solution, example for hERG): (in mM) 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (example for hERG): (in mM) 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3 with KOH.[10]

-

This compound dihydrochloride: Stock solution prepared in a suitable solvent (e.g., water or DMSO) and diluted to final concentrations in the external solution.

-

Patch-clamp rig: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and perfusion system.

-

Borosilicate glass capillaries: For pulling patch pipettes.

Procedure:

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.

-

Cell Preparation: Plate cells on glass coverslips in a recording chamber mounted on the microscope stage. Continuously perfuse the chamber with the external solution.

-

Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration. This allows for electrical access to the entire cell membrane and control of the intracellular environment.

-

Voltage-Clamp Protocol:

-

Clamp the membrane potential at a holding potential (e.g., -80 mV for hERG).

-

Apply a specific voltage-step protocol to elicit the target ion current. For hERG (IKr), a recommended protocol involves a depolarizing step to +40 mV followed by a repolarizing ramp back to -80 mV to measure the characteristic tail current.[10][11]

-

-

Data Acquisition: Record the ion currents in response to the voltage protocol before and after the application of various concentrations of this compound.

-

Data Analysis: Measure the peak current amplitude (or tail current for hERG) at each concentration of this compound. Plot the percentage of current inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.[12]

Objective: To quantify the affinity of this compound for various receptors, such as adrenergic and muscarinic receptors.

Materials:

-

Membrane Preparation: Cell membranes isolated from tissues or cultured cells expressing the receptor of interest.

-

Radioligand: A radioactive ligand with high affinity and specificity for the target receptor (e.g., [3H]-prazosin for α1-adrenergic receptors).

-

This compound: A range of concentrations of the unlabeled test compound.

-

Assay Buffer: A buffer solution optimized for the specific receptor-ligand binding.

-

Filtration apparatus: To separate bound from free radioligand.

-

Scintillation counter: To measure radioactivity.

Procedure:

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium. The incubation time and temperature are optimized for each specific receptor.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled specific ligand) from the total binding.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Calculate the IC50 value from the competition curve.

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound on cardiac ion channels.

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Caption: Experimental workflow for radioligand binding assay.

References

- 1. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azimilide - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Azimilide causes reverse rate-dependent block while reducing both components of delayed-rectifier current in canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azimilide inhibits multiple cardiac potassium currents in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. fda.gov [fda.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

Chemical and physical properties of (E)-Azimilide dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Azimilide dihydrochloride is a class III antiarrhythmic agent that has been investigated for the treatment of supraventricular and ventricular arrhythmias.[1] Its primary mechanism of action involves the blockade of cardiac potassium channels, specifically the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1] This dual-channel blockade distinguishes it from many other class III antiarrhythmics and contributes to its electrophysiological profile. This technical guide provides a detailed overview of the known chemical and physical properties of this compound dihydrochloride, its mechanism of action, and relevant experimental methodologies.

Chemical and Physical Properties

Chemical Identity

| Property | Value | Source |

| Chemical Name | 1-[[(E)-[5-(4-chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione dihydrochloride | |

| Molecular Formula | C₂₃H₂₈ClN₅O₃ · 2HCl | [2] |

| Molecular Weight | 530.88 g/mol | [2] |

| CAS Number | 149888-94-8 | [3] |

Physicochemical Properties

| Property | Value | Source |

| Physical Form | Crystalline solid | N/A |

| Melting Point | Data not available in searched literature. | N/A |

| pKa | Data not available in searched literature. | N/A |

| Solubility | Water: 50 mg/mL (94.18 mM) with sonicationDMSO: 2 mg/mL (3.77 mM) with sonication and warming to 60°C | [4] |

| Appearance | White to beige powder | N/A |

Note: Experimentally determined values for the melting point and pKa of this compound dihydrochloride are not consistently reported in the available literature. The following sections describe the standard experimental protocols for determining these important physicochemical parameters.

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a critical physical property indicative of its purity. A standard method for its determination is the capillary melting point technique.

Methodology: Capillary Melting Point Determination [5]

-

Sample Preparation: A small amount of the dry this compound dihydrochloride powder is packed into a thin-walled capillary tube, typically to a height of 2-4 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset of melting) and the temperature at which it becomes completely liquid (clear point) are recorded. The melting range provides an indication of purity.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a multi-protic molecule like Azimilide, potentiometric titration is a suitable method for determining the pKa values of its ionizable groups.

Methodology: Potentiometric Titration [6][7]

-

Solution Preparation: A precise amount of this compound dihydrochloride is dissolved in a suitable solvent, typically purified water or a co-solvent system if solubility is limited. The ionic strength of the solution is usually kept constant by adding a neutral salt like KCl.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve, which can be determined from the inflection points of the first or second derivative of the curve.

Determination of Aqueous Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology: Shake-Flask Method for Aqueous Solubility [8][9][10][11]

-

Sample Preparation: An excess amount of this compound dihydrochloride is added to a known volume of purified water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using an orbital shaker) at a constant temperature (typically 37 °C for physiological relevance) for a sufficient period to allow the system to reach equilibrium (e.g., 24-48 hours).

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-adsorptive filter.

-

Quantification: The concentration of this compound dihydrochloride in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: The solubility is reported in units such as mg/mL or mmol/L at the specified temperature.

Mechanism of Action and Signaling Pathway

This compound dihydrochloride exerts its antiarrhythmic effect primarily by blocking cardiac potassium channels, thereby prolonging the cardiac action potential duration and the effective refractory period.[12]

Primary Targets: IKr and IKs Potassium Channels

Azimilide is a potent blocker of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1] The IKr current is mediated by the hERG (human Ether-à-go-go-Related Gene) channel, while the IKs current is generated by the KCNQ1/KCNE1 channel complex. Blockade of these channels delays the repolarization phase of the cardiac action potential.

Caption: Mechanism of action of this compound dihydrochloride.

Experimental Workflow for Assessing Channel Blockade

The blocking effect of Azimilide on cardiac ion channels is typically investigated using electrophysiological techniques, such as the whole-cell patch-clamp method, on isolated cardiac myocytes or cell lines heterologously expressing the channel of interest.

Caption: Experimental workflow for electrophysiological assessment.

Conclusion

This compound dihydrochloride is a well-characterized class III antiarrhythmic agent with a distinct mechanism of action involving the blockade of both IKr and IKs potassium channels. While some of its physicochemical properties, such as its melting point and pKa, require further public documentation of experimentally determined values, standard analytical procedures are available for their assessment. The information provided in this technical guide serves as a valuable resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.

References

- 1. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Azimilide (Dihydrochloride) Datasheet DC Chemicals [dcchemicals.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. thinksrs.com [thinksrs.com]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. who.int [who.int]

- 9. scielo.br [scielo.br]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. researchgate.net [researchgate.net]

- 12. Azimilide - Wikipedia [en.wikipedia.org]

(E)-Azimilide Pharmacokinetics and Metabolism: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of the antiarrhythmic agent (E)-Azimilide, with a focus on preclinical animal models. While detailed quantitative data in common animal models such as rats, dogs, and monkeys are limited in publicly accessible literature, this document synthesizes available information, including extensive human metabolic data, to inform preclinical drug development efforts.

Pharmacokinetic Profile

This compound generally exhibits predictable pharmacokinetic properties. In preclinical studies, it has been shown to be effective in various animal models, including dogs and rodents, when administered both intravenously and orally.

Quantitative Pharmacokinetic Parameters

| Parameter | Description | Rat | Dog | Monkey |

| Tmax (h) | Time to reach maximum plasma concentration | Data not available | Data not available | Data not available |

| Cmax (ng/mL) | Maximum plasma concentration | Data not available | Data not available | Data not available |

| AUC (ng·h/mL) | Area under the plasma concentration-time curve | Data not available | Data not available | Data not available |

| t1/2 (h) | Elimination half-life | Data not available | Data not available | Data not available |

| CL (L/h/kg) | Clearance | Data not available | Data not available | Data not available |

| Vd (L/kg) | Volume of distribution | Data not available | Data not available | Data not available |

Metabolism of this compound

The metabolic fate of this compound has been extensively studied in humans, revealing a complex pattern of biotransformation. While species-specific metabolic profiles for rats, dogs, and monkeys are not detailed in the available literature, the human data provides a crucial reference for preclinical investigations.

Metabolic Pathways in Humans

The metabolism of this compound in humans is characterized by a unique cleavage of the molecule, leading to two distinct classes of metabolites. The primary pathways involved are:

-

CYP450-mediated oxidation: Cytochrome P450 enzymes, particularly CYP1A1 and CYP3A4/5, are responsible for a significant portion of Azimilide's metabolism.

-

Flavin-containing monooxygenase (FMO)-mediated oxidation: FMO enzymes also contribute to the oxidative metabolism of the compound.

-

Molecular Cleavage: A notable metabolic route is the cleavage of the molecule, the enzymatic basis of which has not been fully elucidated.

The following diagram illustrates the key metabolic pathways of this compound in humans.

(E)-Azimilide as a Blocker of IKr and IKs Potassium Currents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (E)-Azimilide as a blocker of the rapidly activating (IKr) and slowly activating (IKs) delayed rectifier potassium currents. This compound is a Class III antiarrhythmic agent that uniquely blocks both of these critical cardiac potassium channels, distinguishing it from many other agents in its class that are more selective for IKr.[1][2] This dual-channel blockade contributes to its distinct electrophysiological profile and potential therapeutic applications in managing cardiac arrhythmias.[3][4]

Quantitative Analysis of IKr and IKs Blockade by this compound

The potency of this compound in blocking IKr and IKs has been quantified across various experimental models. The half-maximal inhibitory concentration (IC50) values are summarized below, highlighting the conditions under which these measurements were obtained.

| Target Current | Species/Cell Line | IC50 (µM) | Stimulation Frequency (Hz) | Experimental Notes | Reference(s) |

| IKr (hERG) | Guinea Pig Ventricular Myocytes | 0.4 | 1 | [5] | |

| IKr (hERG) | Xenopus Oocytes | 1.4 | 0.1 | Reverse use-dependent block | [6] |

| IKr (hERG) | Xenopus Oocytes | 5.2 | 1 | Apparent affinity decreases with increased frequency | [6] |

| IKr | Canine Ventricular Myocytes | ~2 (40% block) | Not specified | Therapeutic concentration | [7] |

| IKs | Guinea Pig Ventricular Myocytes | 3 | 1 | Nearly 10-fold less potent than on IKr | [5] |

| IKs | Canine Ventricular Myocytes | ~2 (40% block) | Not specified | Therapeutic concentration | [7] |

Mechanism of Action and Modulatory Factors

This compound exhibits a complex interaction with the IKr and IKs channels, influenced by factors such as channel state, stimulation frequency, and extracellular potassium concentration.

Dual Blockade of IKr and IKs

This compound's primary mechanism of action involves the blockade of both IKr and IKs channels.[8] This dual blockade leads to a prolongation of the cardiac action potential duration and the effective refractory period, which are key antiarrhythmic actions.[1][4]

Dual blockade mechanism of this compound.

State-Dependent Binding and Reverse Use-Dependence of IKr Block

The blockade of IKr by this compound is state-dependent, with evidence suggesting binding to the open and inactivated states of the hERG channel.[6][9] A notable characteristic of Azimilide's IKr blockade is its reverse use-dependence. This means that the blocking effect is more pronounced at slower heart rates (lower stimulation frequencies) and diminishes as the heart rate increases.[6] This is in contrast to many other IKr blockers.

State-dependent binding of this compound to the IKr channel.

Influence of Extracellular Potassium on IKr Blockade

The efficacy of this compound's block on IKr channels is sensitive to the concentration of extracellular potassium ([K+]e). Higher concentrations of [K+]e have been shown to decrease the blocking potency of Azimilide on hERG channels.[6] This interaction is an important consideration in the clinical setting, as fluctuations in plasma potassium levels can alter the drug's antiarrhythmic effect.

Effect of extracellular potassium on IKr blockade.

Experimental Protocols

The characterization of this compound's effects on IKr and IKs currents is primarily achieved through the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents across the cell membrane of isolated cardiomyocytes or cells expressing the specific ion channels.

General Whole-Cell Patch-Clamp Protocol

-

Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig or canine ventricles) or a stable cell line expressing the channel of interest (e.g., CHO or HEK293 cells transfected with hERG or KCNQ1/KCNE1) is used.

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ).

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp: The membrane potential is held at a specific voltage (holding potential), and voltage steps or ramps are applied to elicit the ionic currents of interest.

-

Data Acquisition: The resulting currents are recorded, filtered, and digitized for analysis.

Solutions for Potassium Current Recording

-

Extracellular Solution (in mM): 136 NaCl, 5 KCl, 2.5 CaCl2, 0.5 MgCl2, 10 HEPES, 10 Glucose, 12 NaHCO3 (pH adjusted to 7.4).

-

Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES (pH adjusted to 7.2 with KOH).

Voltage-Clamp Protocol for IKr (hERG) Measurement

A typical voltage protocol to elicit and measure IKr involves:

-

Holding the cell at a negative potential (e.g., -80 mV) to keep the channels in a closed state.

-

Applying a depolarizing pulse to a positive potential (e.g., +20 mV to +40 mV) for a duration sufficient to allow for channel activation and subsequent inactivation (e.g., 500 ms to 1 s).

-

Repolarizing the membrane to a negative potential (e.g., -50 mV) to record the deactivating "tail current," which is characteristic of IKr and is used for quantifying the current amplitude.

Voltage-Clamp Protocol for IKs Measurement

To isolate and measure IKs, which activates more slowly than IKr:

-

Holding the cell at a holding potential of around -40 mV.

-

Applying long depolarizing pulses (e.g., 3 to 5 seconds) to various test potentials (e.g., 0 mV to +60 mV) to ensure full activation of the slowly activating IKs.

-

Repolarizing to the holding potential to record the tail current.

-

IKr is often blocked by a specific inhibitor (e.g., E-4031) to isolate the IKs component.

Experimental workflow for assessing this compound effects.

References

- 1. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azimilide dihydrochloride: a unique class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Azimilide Hydrochloride used for? [synapse.patsnap.com]

- 4. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]

- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 7. Characterization of K+ currents using an in situ patch clamp technique in body wall muscle cells from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. sophion.com [sophion.com]

An In-depth Technical Guide to the Molecular Interactions of (E)-Azimilide with hERG Channels

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular and biophysical interactions between the Class III antiarrhythmic agent (E)-Azimilide and the human Ether-à-go-go-Related Gene (hERG) potassium channel. Understanding this interaction is critical for both arrhythmia research and drug safety assessment, as the hERG channel is a primary antitarget for many pharmaceuticals due to the risk of drug-induced long QT syndrome.

Executive Summary

This compound is a potent blocker of the hERG K+ channel, which is responsible for the rapid delayed rectifier current (IKr) crucial for cardiac repolarization. The primary mechanism of action is a direct, state-dependent block of the channel's pore. Azimilide exhibits a preference for the open and inactivated states of the hERG channel. A key characteristic of its interaction is reverse use-dependence, where its blocking efficacy decreases at higher stimulation frequencies. While direct mutagenesis studies specifically for Azimilide are not extensively published, the interaction is understood to occur within the central cavity of the pore, a common binding site for many hERG-blocking drugs involving key aromatic residues.

Quantitative Data: Potency of this compound on hERG Channels

The inhibitory potency of Azimilide on hERG channels, typically expressed as the half-maximal inhibitory concentration (IC50), is influenced by experimental conditions such as temperature and stimulation frequency.

| Cell Line | Temperature (°C) | Stimulation Frequency (Hz) | IC50 | Reference |

| Xenopus oocytes | Not Specified | 0.1 | 1.4 µM | [1] |

| Xenopus oocytes | Not Specified | 1.0 | 5.2 µM | [1] |

| CHO-K1 cells | 22 | Not Specified | 610 nM | [2][3] |

| CHO-K1 cells | 37 | Not Specified | 560 nM | [2][3] |

Mechanism of hERG Channel Blockade

The interaction between Azimilide and the hERG channel is characterized by several key features:

-

State-Dependent Binding : Azimilide binds with higher affinity to the open and inactivated states of the hERG channel rather than the closed state. This is evidenced by the observation that channel activation is a prerequisite for the onset of the block.[1] Azimilide has been shown to bind to both open and inactivated channels, a characteristic that influences its complex interaction kinetics.[2]

-

Reverse Use-Dependence : Contrary to many hERG blockers that show increased block with more frequent channel activation (use-dependence), Azimilide displays reverse use-dependence. The IC50 value increases (potency decreases) as the stimulation frequency rises from 0.1 Hz to 1.0 Hz.[1]

-

Dual Agonist/Antagonist Effect : Azimilide exhibits a complex, voltage-dependent effect. At more depolarized voltages, it acts as an antagonist, inhibiting the channel current. However, at lower depolarization voltages (e.g., -40 mV and -50 mV), it can augment the current, an effect described as agonistic.[2] This agonist effect is use-dependent and results from an Azimilide-induced "prepulse potentiation," where a strong depolarizing prepulse enhances subsequent channel activation at lower voltages.[4]

-

Binding Site : The binding site for most high-affinity hERG blockers is located in the inner pore cavity of the channel. While not definitively confirmed by mutagenesis specifically for Azimilide, it is widely accepted that aromatic residues in the S6 domain, such as Tyrosine 652 (Y652) and Phenylalanine 656 (F656), are critical for the binding of many structurally diverse drugs.[5][6][7][8] Interestingly, mutations in the outer mouth and the extracellular S5-P linker region have been shown to reduce or eliminate the agonist effect of Azimilide, suggesting this region is important for the conformational changes associated with this particular phenomenon.[4]

Below is a state-transition diagram illustrating the preferential binding of Azimilide to the open and inactivated states of the hERG channel.

Experimental Protocols

The primary method for studying the interaction of this compound with hERG channels is the whole-cell patch-clamp technique using cell lines that stably express the hERG channel, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.

Cell Preparation and Solutions

-

Cell Culture : HEK293 or CHO cells stably transfected with the hERG gene are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media supplemented with antibiotics for selection pressure.

-

Cell Dissociation : For experiments, cells are dissociated from the culture flask using a gentle enzymatic solution (e.g., Trypsin-EDTA) and then re-suspended in an extracellular solution to create a single-cell suspension.

-

Solutions : The ionic composition of the intracellular (pipette) and extracellular (bath) solutions is critical for isolating the hERG current (IKr). Representative solution compositions are provided below.

| Solution Type | Component | Concentration (mM) |

| Extracellular | NaCl | 137-145 |

| KCl | 4 | |

| CaCl2 | 1.8-2 | |

| MgCl2 | 1 | |

| HEPES | 10 | |

| Glucose | 10 | |

| pH adjusted to 7.4 with NaOH | ||

| Intracellular | KCl | 120-130 |

| MgCl2 | 1-5 | |

| EGTA | 5-10 | |

| HEPES | 10 | |

| MgATP | 4-5 | |

| pH adjusted to 7.2-7.3 with KOH |

Electrophysiological Recording and Data Acquisition

The following diagram outlines the typical workflow for a whole-cell patch-clamp experiment to assess Azimilide's effect on hERG channels.

Voltage-Clamp Protocols

Specific voltage protocols are designed to elicit and measure the hERG current, particularly the characteristic tail current upon repolarization.

-

Standard Tail Current Protocol :

-

Hold the cell at a negative potential (e.g., -80 mV) where channels are closed.

-

Apply a depolarizing step to a positive potential (e.g., +20 mV to +40 mV) for 1-2 seconds to allow channels to activate and then inactivate.

-

Repolarize the membrane to a negative potential (e.g., -50 mV). This step relieves inactivation, allowing channels to briefly pass through the open state before deactivating, which generates a large outward "tail" current.

-

The peak amplitude of this tail current is measured as the primary indicator of hERG channel activity.

-

-

Voltage Ramp Protocol :

-

Hold the cell at -80 mV.

-

Apply a depolarizing step to +40 mV.

-

Instead of a step repolarization, apply a slow ramp back down to -80 mV.

-

The peak outward current during this repolarizing ramp is measured. This protocol can provide information about the voltage-dependence of the block.

-

Conclusion for Drug Development

The interaction of this compound with the hERG channel serves as a paradigm for Class III antiarrhythmic activity. Its characteristics—high potency, state-dependent binding, and reverse use-dependence—are critical factors that determine both its therapeutic efficacy and its proarrhythmic potential. For drug development professionals, a thorough characterization of a new chemical entity's effect on the hERG channel using detailed electrophysiological protocols is a mandatory step in preclinical safety assessment. Understanding not just the potency (IC50) but also the kinetics and state-dependence of the interaction is essential for accurately predicting the cardiac risk profile of novel drug candidates.

References

- 1. Use-dependent 'agonist' effect of azimilide on the HERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative effects of azimilide and ambasilide on the human ether-a-go-go-related gene (HERG) potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Blockade of HERG potassium currents by fluvoxamine: incomplete attenuation by S6 mutations at F656 or Y652 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Blockade of HERG K+ channel by an antihistamine drug brompheniramine requires the channel binding within the S6 residue Y652 and F656 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 8. Towards a structural view of drug binding to hERG K+ channels: - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Novel Class III Antiarrhythmic: An In-depth Technical Guide to the Early-Stage Development of (E)-Azimilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Azimilide dihydrochloride, a compound notable for its unique mechanism of action within the Class III antiarrhythmic agents, emerged from a focused effort to develop a more effective and safer treatment for both supraventricular and ventricular arrhythmias.[1][2] Unlike its predecessors that primarily targeted the rapid component of the delayed rectifier potassium current (IKr), Azimilide was designed to block both the rapid (IKr) and the slow (IKs) components.[2][3] This dual-channel blockade was hypothesized to confer a superior antiarrhythmic efficacy with a favorable safety profile. This technical guide delves into the early-stage development and history of this compound, presenting key preclinical and clinical data, detailing experimental methodologies, and visualizing the critical pathways and processes involved in its journey from a promising molecule to a clinical candidate.

Introduction: The Rationale for a Dual IKr/IKs Blocker

The landscape of antiarrhythmic drug development in the late 20th century was marked by the challenge of balancing efficacy with the risk of proarrhythmia, a significant concern with existing Class III agents. The prevailing hypothesis was that by blocking both IKr and IKs, a more profound and stable prolongation of the cardiac action potential could be achieved, leading to enhanced antiarrhythmic effects without the increased risk of torsades de pointes associated with selective IKr blockade.[2][3] Procter & Gamble spearheaded the development of Azimilide with the aim of addressing the unmet needs in the management of atrial fibrillation and the prevention of sudden cardiac death in high-risk patients post-myocardial infarction.[1][2]

Preclinical Development: From Bench to Animal Models

In Vitro Electrophysiology: Characterizing the Dual-Ion Channel Blockade

The foundational in vitro studies on this compound were crucial in elucidating its mechanism of action. Whole-cell patch-clamp techniques were employed on isolated cardiomyocytes to quantify the drug's effect on key cardiac ion channels.

Table 1: In Vitro Inhibitory Activity of this compound on Cardiac Ion Channels

| Ion Channel | IC50 / Kd | Cell Type/Species | Experimental Conditions | Reference |

| IKr (rapidly activating delayed rectifier K+ current) | < 1 µM (Kd) | Canine ventricular myocytes | -20 mV | [4] |

| 0.4 µM (IC50) | Not Specified | Not Specified | [5] | |

| IKs (slowly activating delayed rectifier K+ current) | 1.8 µM (Kd) | Canine ventricular myocytes | +30 mV | [4] |

| 3 µM (IC50) | Not Specified | Not Specified | [5] | |

| ICa-L (L-type Ca2+ current) | 17.8 µM (Kd) | Canine ventricular myocytes | +10 mV | [4] |

| INa (Na+ current) | 19 µM (Kd) | Canine ventricular myocytes | -40 mV | [4] |

-

Cell Preparation: Single ventricular myocytes were enzymatically isolated from canine hearts.

-

Recording Technique: The whole-cell configuration of the patch-clamp technique was used to record membrane currents.

-

Solutions:

-

Pipette Solution (Intracellular): Typically contained a high concentration of potassium aspartate or KCl, along with EGTA to buffer intracellular calcium, and ATP to maintain cell viability.

-

Bath Solution (Extracellular): A Tyrode's solution containing physiological concentrations of NaCl, KCl, CaCl2, MgCl2, and HEPES to buffer the pH.

-

-

Voltage-Clamp Protocols: Specific voltage protocols were applied to isolate and measure individual ion currents. For example, to measure IKr, a depolarizing pulse from a holding potential of -40 mV to +20 mV was followed by a repolarizing step to -40 mV, during which the characteristic tail current of IKr was recorded. To measure IKs, longer depolarizing pulses were used, and specific channel blockers were often employed to inhibit contaminating currents.

In Vivo Efficacy in Animal Models of Arrhythmia

The antiarrhythmic potential of this compound was evaluated in various animal models designed to mimic human cardiac arrhythmias.

Table 2: Preclinical Efficacy of this compound in Animal Models

| Animal Model | Species | Arrhythmia Type | Key Findings | Reference |

| Canine Coronary Artery Ligation/Reperfusion | Dog | Ventricular Arrhythmias | Suppressed premature ventricular complexes and ventricular fibrillation. | [6] |

| Canine Post-Myocardial Infarction | Dog | Inducible Ventricular Tachycardia | 56% of dogs were non-inducible for ventricular arrhythmias after Azimilide administration. | [7] |

| Canine Sudden Cardiac Death Model | Dog | Ventricular Fibrillation | Decreased mortality. | [2] |

| Canine Supraventricular Arrhythmia Models | Dog | Supraventricular Tachycardia | >85% efficacy in suppressing arrhythmias. | [2] |

-

Surgical Procedure: Anesthetized mongrel dogs underwent a thoracotomy, and the left anterior descending coronary artery was ligated for a period of time and then reperfused to create a myocardial infarction.

-

Arrhythmia Induction: Several days after the initial surgery, the animals were re-anesthetized, and programmed electrical stimulation was used to induce ventricular tachycardia.

-

Drug Administration: this compound was administered intravenously at various doses.

-

Data Analysis: The primary endpoint was the ability of the drug to prevent the induction of sustained ventricular tachycardia. Electrophysiological parameters such as the ventricular effective refractory period were also measured.

Clinical Development: Assessing Safety and Efficacy in Humans

Pharmacokinetics in Humans

The pharmacokinetic profile of this compound was characterized by excellent oral absorption and a long elimination half-life, supporting once-daily dosing.[2][8]

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | Value | Study Population | Dosing | Reference |

| Bioavailability | ~85% | Healthy Volunteers | Oral | [8] |

| Time to Peak Concentration (Tmax) | 6-8 hours | Healthy Volunteers | Oral | [8] |

| Elimination Half-life (t1/2) | ~114 hours | Healthy Volunteers | Oral | [8] |

| Clearance (CL) | 0.12 - 0.16 L/kg/h | Healthy Subjects | 35-200 mg qd | [9] |

| Peak Steady-State Concentration (Cmax) | 186 - 1030 ng/mL | Healthy Subjects | 35-200 mg qd | [10] |

| Trough Steady-State Concentration (Cmin) | 108 - 549 ng/mL | Healthy Subjects | 35-200 mg qd | [10] |

Clinical Trials: Investigating Therapeutic Potential

The clinical development program for Azimilide included several key Phase III trials designed to evaluate its efficacy and safety in different patient populations.

Table 4: Overview of Key Clinical Trials for this compound

| Trial Name | Patient Population | Primary Endpoint | Key Findings | Reference |

| ALIVE (Azimilide Post-Infarct Survival Evaluation) | Post-myocardial infarction patients at high risk of sudden cardiac death | All-cause mortality | No significant difference in all-cause mortality between Azimilide and placebo. | [1] |

| ASAP (Azimilide Supraventricular Arrhythmia Program) | Patients with paroxysmal supraventricular tachycardia (PSVT) | Time to first recurrence of symptomatic supraventricular arrhythmia | Dose-related suppression of PSVT, with a hazard ratio of 2.35 for the 100 mg dose. | |

| Trial in Patients with Implantable Cardioverter Defibrillators (ICDs) | ICD recipients with a history of ventricular tachyarrhythmias | Recurrence of all-cause shocks plus symptomatic arrhythmias terminated by ATP | Significant reduction in the primary endpoint with relative risk reductions of 57% and 47% for the 75 mg and 125 mg doses, respectively. |

-

Study Design: A double-blind, placebo-controlled, multinational trial.

-

Inclusion Criteria: Patients who had a recent myocardial infarction (within 6-21 days) and a left ventricular ejection fraction of 15-35%.

-

Treatment Arms: Patients were randomized to receive 75 mg of Azimilide, 100 mg of Azimilide, or placebo once daily.

-

Primary Endpoint: All-cause mortality.

-

Follow-up: Patients were followed for a minimum of one year.

Visualizing the Science: Pathways and Processes

Mechanism of Action at the Cellular Level

The following diagram illustrates the effect of this compound on the cardiac action potential.

Caption: Mechanism of this compound on the cardiac action potential.

The Drug Development Workflow

This diagram outlines the typical early-stage development process for a pharmaceutical agent like this compound.

Caption: Early-stage drug development workflow for this compound.

Conclusion and Future Perspectives